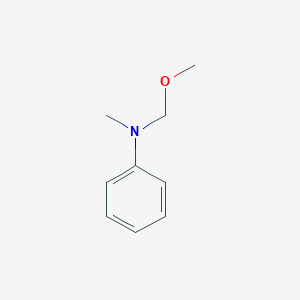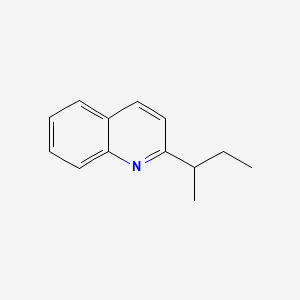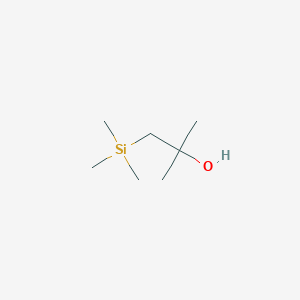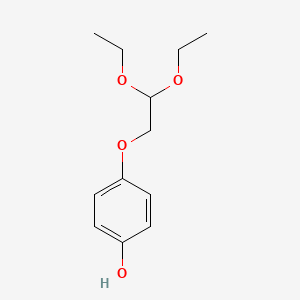
CID 71355325
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71355325 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355325 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental steps as laboratory synthesis but is adapted to handle larger quantities of materials. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71355325 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized forms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.
Substitution: Halogenation or nitration reactions are performed using reagents like chlorine or nitric acid to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
CID 71355325 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Wirkmechanismus
The mechanism by which CID 71355325 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. These interactions can lead to changes in cellular function, which are the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
CID 71355325 is compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as CID 63015 and CID 68740 share structural similarities with this compound but differ in their reactivity and applications.
Uniqueness: this compound stands out due to its stability and versatility in various chemical reactions, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
LaSn3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
InChI |
InChI=1S/La.3Sn |
InChI-Schlüssel |
SWEITOCZMXKJAF-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Sn].[Sn].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


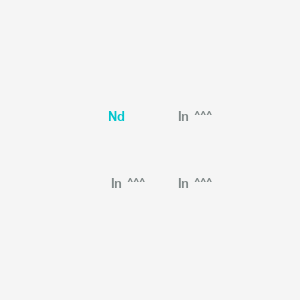

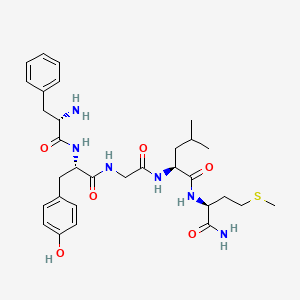
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
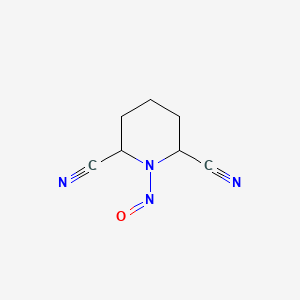

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
